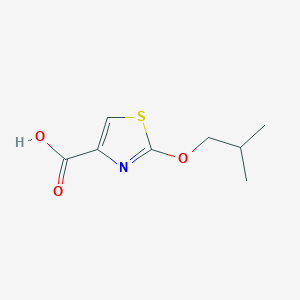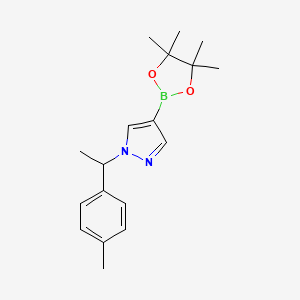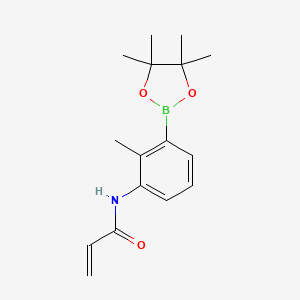
2-Isobutoxythiazole-4-carboxylic acid
Vue d'ensemble
Description
2-Isobutoxythiazole-4-carboxylic acid, also known as ITCA, is an important organic compound that is used in a wide range of scientific and industrial applications. It is a versatile compound that can be synthesized in various ways, and has many uses in the laboratory, including its use as a reagent in organic synthesis. ITCA is also used in a variety of biochemical and physiological studies, and can be used to study the mechanism of action of many compounds.
Applications De Recherche Scientifique
2-Isobutoxythiazole-4-carboxylic acid has a wide range of applications in scientific research, particularly in biochemical and physiological studies. It is used as a reagent in organic synthesis, and can be used to synthesize a variety of compounds, including organic acids, amines, and peptides. In addition, 2-Isobutoxythiazole-4-carboxylic acid is used as a tool to study the mechanism of action of many compounds, as it can be used to inhibit or activate various enzymes and proteins. It can also be used to study the biochemical and physiological effects of various compounds, as it can be used to modulate the activity of various enzymes and proteins.
Mécanisme D'action
The mechanism of action of 2-Isobutoxythiazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition or activation of various enzymes and proteins. 2-Isobutoxythiazole-4-carboxylic acid is known to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It also has been shown to activate the activity of some enzymes, including those involved in the synthesis of fatty acids. In addition, 2-Isobutoxythiazole-4-carboxylic acid has been shown to modulate the activity of certain proteins, such as those involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
2-Isobutoxythiazole-4-carboxylic acid has a wide range of biochemical and physiological effects, which depend on the dose and the target enzyme or protein. At low doses, 2-Isobutoxythiazole-4-carboxylic acid has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. At higher doses, 2-Isobutoxythiazole-4-carboxylic acid has been shown to activate the activity of some enzymes, including those involved in the synthesis of fatty acids. In addition, 2-Isobutoxythiazole-4-carboxylic acid has been shown to modulate the activity of certain proteins, such as those involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
2-Isobutoxythiazole-4-carboxylic acid has many advantages for laboratory experiments. It is a relatively inexpensive and easy to synthesize compound that can be used to study the mechanism of action of many compounds. It can also be used to study the biochemical and physiological effects of various compounds, as it can be used to modulate the activity of various enzymes and proteins. However, 2-Isobutoxythiazole-4-carboxylic acid also has some limitations, as it is not very stable and can degrade over time. In addition, 2-Isobutoxythiazole-4-carboxylic acid can be toxic at high doses, and should be used with caution in laboratory experiments.
Orientations Futures
The potential future directions for 2-Isobutoxythiazole-4-carboxylic acid are numerous. It could be used in further studies of the biochemical and physiological effects of various compounds, as well as in the development of new drugs and therapies. In addition, 2-Isobutoxythiazole-4-carboxylic acid could be used in the development of new organic synthesis methods, as well as in the development of new catalysts and reagents for organic synthesis. Finally, 2-Isobutoxythiazole-4-carboxylic acid could be used in the development of new analytical methods, such as mass spectrometry and chromatography, to study the structure and properties of various compounds.
Propriétés
IUPAC Name |
2-(2-methylpropoxy)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5(2)3-12-8-9-6(4-13-8)7(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBOUYCPVFKOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxythiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime](/img/structure/B1489597.png)
![[2-(4-Aminophenoxy)-ethoxy]-acetic acid](/img/structure/B1489598.png)



![3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1489607.png)


![7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1489610.png)
![2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1489611.png)



![6-Methyl-1-(P-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B1489618.png)